

## Head-to-head comparison of TINK-IN-1 and GNE-495

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TINK-IN-1 |           |
| Cat. No.:            | B12388016 | Get Quote |

# Head-to-Head Comparison: TNIK-IN-1 and GNE-495

A Comprehensive Guide for Researchers in Drug Development

In the landscape of kinase inhibitor research, precision and selectivity are paramount. This guide provides a detailed head-to-head comparison of two notable kinase inhibitors: TNIK-IN-1, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), and GNE-495, a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, cellular effects, and the signaling pathways they modulate.

### I. Overview and Key Targets

TNIK-IN-1, initially identified through a potential misspelling as "TINK-IN-1," is a small molecule inhibitor targeting TNIK. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway[1][2]. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target[3].

GNE-495 is a potent and selective inhibitor of MAP4K4, another member of the STE20 kinase family[4]. MAP4K4 is implicated in a wide array of biological processes, including inflammation,



cell migration, and angiogenesis[5][6][7]. It is a component of several signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways[7]. Notably, GNE-495 also exhibits inhibitory activity against the related kinases MINK1 and TNIK, highlighting a degree of overlapping selectivity with TNIK-IN-1[4].

## **II. Biochemical Potency and Selectivity**

A direct, side-by-side kinase selectivity panel for both TNIK-IN-1 and GNE-495 is not publicly available. However, based on existing data, we can summarize their known potencies.

| Inhibitor | Primary Target | IC50      | Off-Target Activity         |
|-----------|----------------|-----------|-----------------------------|
| TNIK-IN-1 | TNIK           | 65 nM[8]  | Data not publicly available |
| GNE-495   | MAP4K4         | 3.7 nM[9] | MINK1, TNIK[4]              |

Note: IC50 values are highly dependent on assay conditions. The provided values are for reference and may not be directly comparable.

### III. Cellular and In Vivo Activity

Both TNIK-IN-1 and GNE-495 have demonstrated significant effects in cellular and in vivo models, primarily in the context of cancer research.

TNIK-IN-1 has been shown to possess antitumor activity[8]. Studies have demonstrated that TNIK inhibition can reduce the viability of colorectal cancer cells and suppress tumor growth[10][11]. The primary mechanism is believed to be the disruption of the Wnt signaling pathway, which is critical for the proliferation of these cancer cells[11].

GNE-495 has been extensively studied for its role in inhibiting angiogenesis and cancer cell migration[12][13]. In pancreatic cancer models, GNE-495 has been shown to impede cell growth and migration[13]. Furthermore, its efficacy has been demonstrated in a retinal angiogenesis model, highlighting its potential in diseases characterized by abnormal blood vessel formation[4].

### IV. Signaling Pathways



The distinct primary targets of TNIK-IN-1 and GNE-495 mean they exert their effects through different primary signaling pathways, although the off-target activity of GNE-495 on TNIK suggests a potential for pathway crosstalk.

#### **TNIK Signaling Pathway**

TNIK is a central node in the canonical Wnt signaling pathway. In the absence of a Wnt ligand,  $\beta$ -catenin is targeted for degradation. Upon Wnt binding, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of  $\beta$ -catenin. In the nucleus,  $\beta$ -catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation, differentiation, and survival. TNIK is a critical coactivator in this process, and its inhibition blocks Wnt-dependent gene transcription[1][2][3].

Caption: The TNIK Signaling Pathway.

#### **MAP4K4 Signaling Pathway**

MAP4K4 acts upstream of several key signaling cascades, including the JNK, p38 MAPK, and ERK1/2 pathways. It can be activated by various stimuli, such as inflammatory cytokines and growth factors. Once activated, MAP4K4 phosphorylates and activates downstream kinases, leading to the activation of transcription factors that regulate genes involved in inflammation, cell survival, and migration[5][6][7].









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK Kinase Enzyme System Application Note [promega.com]
- 6. promega.jp [promega.jp]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 13. MAP4K4 and cancer: ready for the main stage? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of TINK-IN-1 and GNE-495].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12388016#head-to-head-comparison-of-tink-in-1-and-gne-495]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com